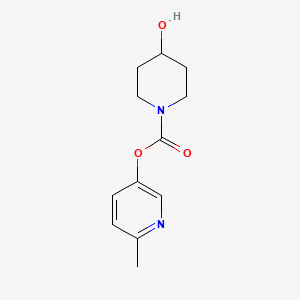
(6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a methyl group at the 6-position and a piperidine ring substituted with a hydroxyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using palladium or rhodium catalysts.
Coupling of Pyridine and Piperidine Rings: The final step involves coupling the pyridine and piperidine rings through esterification or amidation reactions under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium or rhodium catalysts are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antihypertensive, and antimicrobial activities.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxypiperidine: A compound with a similar piperidine ring structure but lacking the pyridine ring.
6-Methylpyridine: A compound with a similar pyridine ring structure but lacking the piperidine ring.
Uniqueness
(6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate is unique due to its combined pyridine and piperidine ring structures, which confer distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
(6-methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-9-2-3-11(8-13-9)17-12(16)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7H2,1H3 |
InChI-Schlüssel |
SVKCXKSBSBFCIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)OC(=O)N2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


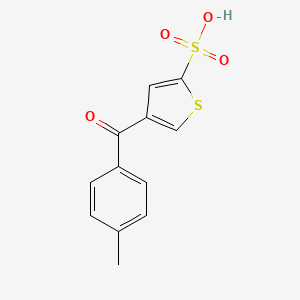
![tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate](/img/structure/B13882620.png)
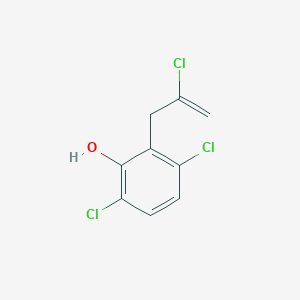
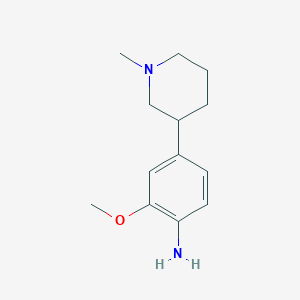
![4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-](/img/structure/B13882638.png)
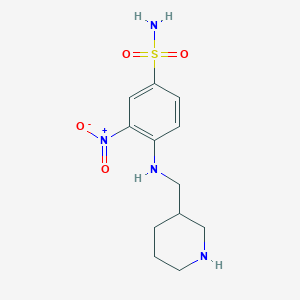

![tert-butyl N-[2-[3-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13882657.png)
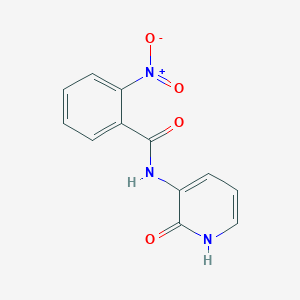
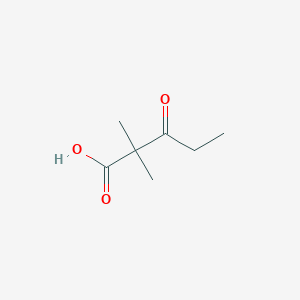

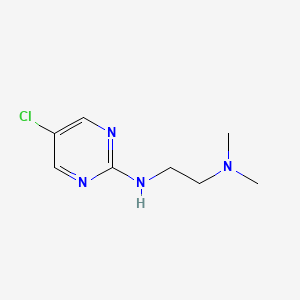
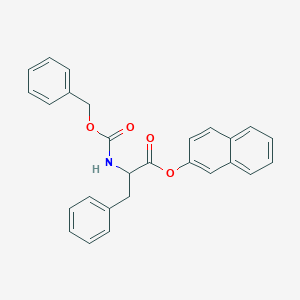
![4-[4-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13882684.png)
